Diethyl 2-(4-Methoxybenzyl)malonate
Overview
Description
Diethyl 2-(4-Methoxybenzyl)malonate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of malonic acid and is commonly used in drug development, environmental research, and manufacturing processes.
Scientific Research Applications
Diethyl 2-(4-Methoxybenzyl)malonate is used in various scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: In the study of enzyme inhibitors and metabolic pathways.
Medicine: Potential therapeutic applications in drug development.
Industry: Used in the production of polymers and other industrial chemicals
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(4-Methoxybenzyl)malonate can be synthesized through the alkylation of diethyl malonate with 4-methoxybenzyl chloride in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions in an appropriate solvent like ethanol .
Industrial Production Methods
Industrial production of diethyl malonate, a precursor to this compound, involves the reaction of ethyl chloroacetate with sodium cyanide, followed by hydrolysis and esterification. This method is efficient and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(4-Methoxybenzyl)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the methylene group between the ester groups.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol.
Hydrolysis: Aqueous acid or base.
Decarboxylation: Heating under reflux.
Major Products
Alkylation: Substituted malonates.
Hydrolysis: Diethyl malonate and 4-methoxybenzyl alcohol.
Decarboxylation: Substituted acetic acids.
Comparison with Similar Compounds
Similar Compounds
- Diethyl malonate
- Dibenzyl malonate
- Diethyl 4-methoxybenzylidenemalonate
Uniqueness
Diethyl 2-(4-Methoxybenzyl)malonate is unique due to the presence of the 4-methoxybenzyl group, which imparts distinct chemical properties and reactivity compared to other malonate derivatives. This makes it particularly useful in specific synthetic applications and research studies .
Properties
IUPAC Name |
diethyl 2-[(4-methoxyphenyl)methyl]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-4-19-14(16)13(15(17)20-5-2)10-11-6-8-12(18-3)9-7-11/h6-9,13H,4-5,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUQVWQRJJVRFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)OC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90282999 | |
Record name | Diethyl [(4-methoxyphenyl)methyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90282999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6335-37-1 | |
Record name | 6335-37-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29070 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl [(4-methoxyphenyl)methyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90282999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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